molecular formula C18H16N4OS B287576 Methyl3-[3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenylether

Methyl3-[3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenylether

Cat. No. B287576
M. Wt: 336.4 g/mol
InChI Key: QPUYKCFVTIBNIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl3-[3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenylether is a chemical compound that has attracted significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of Methyl3-[3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenylether involves the inhibition of specific enzymes and pathways in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. The compound also inhibits the activity of matrix metalloproteinases (MMPs), which play a role in the progression of cancer.
Biochemical and Physiological Effects
Methyl3-[3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenylether has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory mediators. The compound also has anti-tumor effects by inhibiting the activity of MMPs, which play a role in tumor invasion and metastasis. Additionally, it has been found to have anti-bacterial properties by inhibiting the growth of certain bacteria.

Advantages and Limitations for Lab Experiments

The advantages of using Methyl3-[3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenylether in lab experiments include its potential therapeutic applications and its ability to inhibit specific enzymes and pathways. However, the limitations include its complex synthesis method and the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the research on Methyl3-[3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenylether. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of cancer, diabetes, and Alzheimer's. Another direction is to explore its safety and efficacy in humans. Additionally, there is a need for further studies to optimize the synthesis method and to develop more efficient and cost-effective methods for producing the compound.
Conclusion
Methyl3-[3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenylether is a chemical compound that has shown promising results in scientific research due to its potential therapeutic applications. Its synthesis method involves several steps, and it has been found to have anti-inflammatory, anti-tumor, and anti-bacterial properties. The compound inhibits specific enzymes and pathways in the body, and there is a need for further studies to determine its safety and efficacy in humans. Possible future directions for research include investigating its potential therapeutic applications and optimizing the synthesis method.

Synthesis Methods

The synthesis of Methyl3-[3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenylether involves several steps. The first step is the preparation of 2-methylbenzylamine, which is then reacted with thiosemicarbazide to form 3-(2-methylbenzyl)-1,2,4-triazole-5-thiol. The thiol group is then protected with a benzyl group to form 3-(2-methylbenzyl)-1,2,4-triazole-5-ylmethylbenzyl ether. The benzyl group is then removed, and the resulting compound is reacted with 4-bromophenol to form Methyl3-[3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenylether.

Scientific Research Applications

Methyl3-[3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenylether has been the subject of several scientific studies due to its potential therapeutic applications. It has been found to have anti-inflammatory, anti-tumor, and anti-bacterial properties. The compound has also shown promising results in the treatment of diseases such as cancer, diabetes, and Alzheimer's.

properties

Product Name

Methyl3-[3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenylether

Molecular Formula

C18H16N4OS

Molecular Weight

336.4 g/mol

IUPAC Name

6-(3-methoxyphenyl)-3-[(2-methylphenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H16N4OS/c1-12-6-3-4-7-13(12)11-16-19-20-18-22(16)21-17(24-18)14-8-5-9-15(10-14)23-2/h3-10H,11H2,1-2H3

InChI Key

QPUYKCFVTIBNIN-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1CC2=NN=C3N2N=C(S3)C4=CC(=CC=C4)OC

Canonical SMILES

CC1=CC=CC=C1CC2=NN=C3N2N=C(S3)C4=CC(=CC=C4)OC

Origin of Product

United States

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